
L-Proline, L-glutaminyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, L-glutaminyl-L-prolyl- is a compound that consists of the amino acids L-proline and L-glutamine It is a peptide that plays a significant role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-glutaminyl-L-prolyl- typically involves peptide bond formation between the amino acids L-proline and L-glutamine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Proline, L-glutaminyl-L-prolyl- may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
L-Proline, L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the proline residues.
Reduction: Reduction reactions can affect the peptide bonds and side chains, potentially altering the compound’s structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxyproline, while reduction could lead to the cleavage of disulfide bonds within the peptide.
科学研究应用
L-Proline, L-glutaminyl-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Proline, L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound can influence protein-protein interactions, enzyme activity, and cellular signaling pathways. For example, it may bind to receptors or enzymes, modulating their activity and affecting downstream biological processes.
相似化合物的比较
Similar Compounds
L-Proline, L-glutaminyl-L-asparaginyl-L-prolyl-: Another peptide with similar amino acid composition but different sequence and properties.
L-Proline, L-glutaminyl-L-valyl-L-prolyl-: A peptide with a different amino acid sequence, leading to distinct biochemical characteristics.
Uniqueness
L-Proline, L-glutaminyl-L-prolyl- is unique due to its specific sequence and the resulting structural and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
属性
CAS 编号 |
182691-62-9 |
|---|---|
分子式 |
C15H24N4O5 |
分子量 |
340.37 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O5/c16-9(5-6-12(17)20)13(21)18-7-1-3-10(18)14(22)19-8-2-4-11(19)15(23)24/h9-11H,1-8,16H2,(H2,17,20)(H,23,24)/t9-,10-,11-/m0/s1 |
InChI 键 |
WLRYGVYQFXRJDA-DCAQKATOSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCC(=O)N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


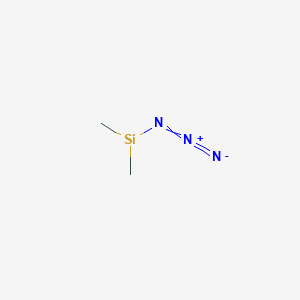
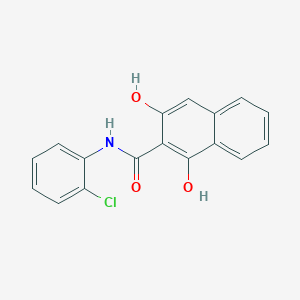
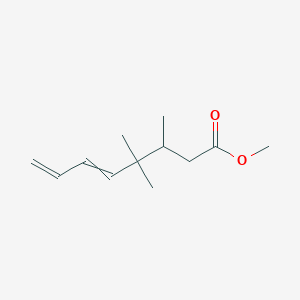
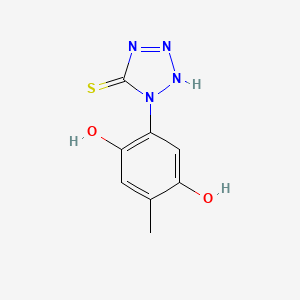



![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
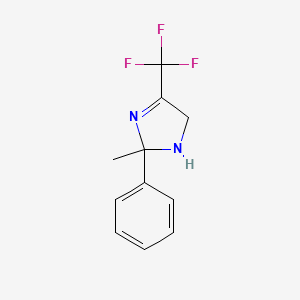
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
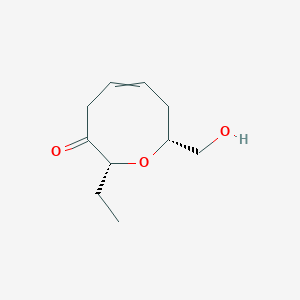
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
